molecular formula C17H14N6O4 B11642475 6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11642475
M. Wt: 366.3 g/mol
InChI Key: NPZKVQFWWSUGFO-VCHYOVAHSA-N
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Description

6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method involves the condensation of benzylamine with a suitable hydrazine derivative, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.

    Benzylhydrazine Derivatives: Compounds with a benzyl group attached to a hydrazine moiety.

    Nitrophenyl Derivatives: Compounds containing a nitrophenyl group, which exhibit similar reactivity.

Uniqueness

6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14N6O4/c24-15-7-6-13(23(26)27)9-12(15)10-18-21-17-19-16(25)14(20-22-17)8-11-4-2-1-3-5-11/h1-7,9-10,24H,8H2,(H2,19,21,22,25)/b18-10+

InChI Key

NPZKVQFWWSUGFO-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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